Ether-Linked Azetidine vs. Direct N-Linked Azetidine: Regioisomeric and Reactivity Differentiation
The target compound features an ether oxygen linkage between the pyrimidine 4-position and the azetidine 3-position (C-O-C connectivity). In contrast, the close analog 4-(azetidin-1-yl)-6-chloropyrimidine (CAS 881401-67-8) features a direct C-N bond at the azetidine 1-position . This connectivity difference is not trivial: the ether linkage introduces an sp³-hybridized oxygen atom that alters both the conformational flexibility and electronic distribution of the molecule, whereas the N-linked analog positions the azetidine ring directly in conjugation with the pyrimidine π-system. Published patent literature on azetidinyl pyrimidines (US20240002392A1) demonstrates that oxygen-linked azetidine scaffolds are explicitly claimed as a distinct structural class for kinase inhibition, separate from N-linked or C-linked variants [1].
| Evidence Dimension | Linker chemistry between pyrimidine and azetidine moieties |
|---|---|
| Target Compound Data | Ether linkage (C-O-C) at pyrimidine 4-position to azetidine 3-position |
| Comparator Or Baseline | 4-(azetidin-1-yl)-6-chloropyrimidine: direct C-N bond at azetidine 1-position |
| Quantified Difference | Qualitative structural difference; no direct comparative biological data available in public domain |
| Conditions | Structural analysis based on canonical SMILES: Target: ClC1=CC(OC2CNC2)=NC=N1; Comparator: ClC1=NC=NC(N2CCC2)=C1 |
Why This Matters
The ether linkage defines a distinct patent-class scaffold for kinase inhibitor development and yields a different regioisomer upon further derivatization.
- [1] Aerie Pharmaceuticals, Inc. Azetidinyl Pyrimidines and Uses Thereof. US Patent Application US20240002392A1, filed June 29, 2023. View Source
